Propyltriphenylphosphonium bromide

Catalog No.
S773877
CAS No.
6228-47-3
M.F
C21H22BrP
M. Wt
385.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyltriphenylphosphonium bromide

CAS Number

6228-47-3

Product Name

Propyltriphenylphosphonium bromide

IUPAC Name

triphenyl(propyl)phosphanium;bromide

Molecular Formula

C21H22BrP

Molecular Weight

385.3 g/mol

InChI

InChI=1S/C21H22P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1

InChI Key

XMQSELBBYSAURN-UHFFFAOYSA-M

SMILES

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Synonyms

Triphenylpropylphosphonium Bromide; Bromo(propyl)triphenylphosphorane; NSC 50539; Propyltriphenylphosphonium Bromide;

Canonical SMILES

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Catalyst

Triphenyl(propyl)phosphonium bromide finds use as a catalyst in various organic reactions. Here are some specific examples:

  • Carboxylation of styrene oxide: This reaction converts styrene oxide to styrene carbonate, a valuable intermediate in the production of polycarbonates. Triphenyl(propyl)phosphonium bromide acts as a phase-transfer catalyst, facilitating the reaction between the two immiscible phases (styrene oxide and aqueous sodium carbonate solution). Source: Journal of Molecular Catalysis A: Chemical, Volume 204, Issues 1-2, 2003, Pages 135-145:
  • Epoxidation of arylalkenes: This reaction involves the addition of an oxygen atom across a double bond in an arylalkene molecule, forming an epoxide. Triphenyl(propyl)phosphonium bromide can be used as a co-catalyst in this process. Source: Tetrahedron Letters, Volume 41, Issue 12, 2000, Pages 2241-2244:

Reactant

Triphenyl(propyl)phosphonium bromide also serves as a reactant in several other reactions, including:

  • Boration of allylic epoxides: This reaction introduces a boron atom into an allylic epoxide molecule. Triphenyl(propyl)phosphonium bromide participates as a Lewis acid, activating the epoxide for nucleophilic attack by the borane reagent. Source: The Journal of Organic Chemistry, Vol. 66, No. 15, 2001, pp 5092-5101:
  • Wittig reactions: These reactions involve the formation of carbon-carbon double bonds using phosphonium ylides. Triphenyl(propyl)phosphonium bromide can be converted into the corresponding ylide, which then reacts with carbonyl compounds to form the desired product. Source: Organic Syntheses, Vol. 68, 1990, pp 225:
  • Selective dimerization of α-olefins: This reaction involves the coupling of two α-olefin molecules to form a dimer. Triphenyl(propyl)phosphonium bromide can be employed as a catalyst in this process, enabling the selective formation of specific dimers. Source: Journal of the American Chemical Society, 2002, 124 (12), pp 3274-3275:
  • Synthesis of indoles: Indoles are a class of nitrogen-containing heterocyclic compounds with diverse applications. Triphenyl(propyl)phosphonium bromide can be used as a precursor in the synthesis of certain indoles. Source: Synthesis, 2002, (1), pp 122-124:

Propyltriphenylphosphonium bromide is an organic compound with the chemical formula C21_{21}H22_{22}BrP. It is a quaternary ammonium salt characterized by a propyl group attached to a triphenylphosphonium cation, making it a colorless solid that is soluble in organic solvents such as chloroform and dichloromethane . This compound is notable for its use in various

The mechanism of action of PTPBr depends on the specific reaction it is involved in.

  • Catalysis: In catalytic reactions, PTPBr likely activates substrates through Lewis acid-base interactions or formation of reaction intermediates. The positive charge on the P atom and the electron-withdrawing nature of the phenyl rings contribute to this activation.
  • Wittig reaction: During a Wittig reaction, the P-Br bond in PTPBr breaks, and the ylide (R3P= -) generated acts as a nucleophile attacking the carbonyl carbon of the aldehyde (R'CHO). This leads to the formation of a new double bond (C=C) and the corresponding phosphine oxide (R3PO) [].

PTPBr can pose some safety concerns:

  • Skin and eye irritant: PTPBr may cause irritation upon contact with skin and eyes due to its ionic nature [].
  • May be harmful if swallowed: Ingestion can lead to adverse effects [].

Propyltriphenylphosphonium bromide is primarily utilized in several significant chemical transformations:

  • Carboxylation of Styrene Oxide: It acts as a catalyst in the carboxylation process, facilitating the conversion of styrene oxide into carboxylic acids .
  • Epoxidation of Arylalkenes: The compound is involved in the epoxidation reactions, where it helps convert arylalkenes into epoxides, which are important intermediates in organic synthesis .
  • Boration of Allylic Epoxides: It also participates in the boration of allylic epoxides, enhancing the reactivity and selectivity of these substrates .

The synthesis of propyltriphenylphosphonium bromide generally involves the reaction of triphenylphosphine with an appropriate alkyl halide. The following method outlines a common synthetic pathway:

  • Reagents: Triphenylphosphine and 1-bromopropane.
  • Procedure:
    • Combine triphenylphosphine with 1-bromopropane in an inert atmosphere.
    • Heat the mixture under reflux conditions to facilitate the reaction.
    • After completion, cool the mixture and precipitate the product by adding a non-polar solvent.
    • Filter and wash the solid product to obtain pure propyltriphenylphosphonium bromide.

This method is efficient and yields high purity levels of the compound suitable for further applications.

Propyltriphenylphosphonium bromide finds utility in various fields:

  • Catalysis: As mentioned earlier, it serves as a catalyst in organic synthesis reactions such as carboxylation and epoxidation.
  • Organic Synthesis: It is employed as a reagent for synthesizing various organic compounds due to its ability to facilitate specific chemical transformations.
  • Research: In biochemical research, it may be used to study mitochondrial functions due to its cellular uptake properties.

Interaction studies involving propyltriphenylphosphonium bromide typically focus on its reactivity with other chemical species. For example:

  • Reactivity with Nucleophiles: The compound can react with various nucleophiles due to the electrophilic nature of the phosphorus atom.
  • Complex Formation: It may form complexes with transition metals, influencing catalytic processes and reactivity patterns.

These interactions are crucial for understanding its behavior in different chemical environments and potential applications in catalysis.

Several compounds share structural similarities with propyltriphenylphosphonium bromide. Here are some notable examples:

Compound NameStructure TypeUnique Features
TriphenylphosphinePhosphineA precursor for synthesizing phosphonium salts; lacks alkyl substituents.
Methyltriphenylphosphonium bromideQuaternary ammonium saltSimilar structure but with a methyl group; used in different catalytic processes.
Benzyltriphenylphosphonium bromideQuaternary ammonium saltContains a benzyl group; often applied in organic synthesis but has different reactivity.

Each of these compounds exhibits unique characteristics that influence their reactivity and applications in chemical synthesis. Propyltriphenylphosphonium bromide stands out due to its specific catalytic roles and potential biological activities, making it a valuable compound in both academic research and industrial applications.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6228-47-3
15912-75-1

Wikipedia

Triphenylpropylphosphonium bromide

Dates

Modify: 2023-08-15

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